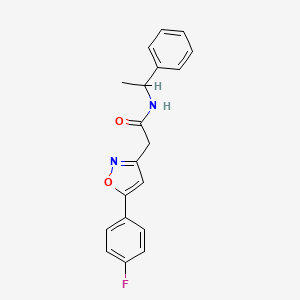
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as FAAH inhibitor, and it is known to inhibit the fatty acid amide hydrolase (FAAH) enzyme. The FAAH enzyme is responsible for breaking down endocannabinoids, which are natural compounds in the body that regulate various physiological processes. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have various biochemical and physiological effects.
Mécanisme D'action
The 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide inhibitor works by inhibiting the this compound enzyme, which breaks down endocannabinoids. The inhibition of this compound leads to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The increased levels of endocannabinoids can activate the cannabinoid receptors, which are involved in various physiological processes such as pain perception, inflammation, and anxiety.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids due to this compound inhibition can have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It also has analgesic effects by reducing pain perception. The compound has anxiolytic effects by reducing anxiety-like behaviors in animal models. It has neuroprotective effects by reducing neuronal damage in various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide inhibitor has several advantages in lab experiments. It is a potent and selective inhibitor of this compound, which makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. The compound is also relatively stable and can be easily synthesized. However, the compound has limitations in lab experiments due to its hydrophobic nature, which can affect its solubility and bioavailability.
Orientations Futures
There are several future directions for research on 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide. One direction is to study the compound's potential in treating various diseases such as chronic pain, anxiety, and neurodegenerative diseases. Another direction is to study the compound's effects on other physiological processes such as appetite regulation and immune function. Additionally, future research can focus on developing more potent and selective this compound inhibitors that can be used as therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide involves several steps. The starting material is 4-fluorobenzyl bromide, which is reacted with hydroxylamine hydrochloride to form 4-fluorobenzyl hydroxylamine. The 4-fluorobenzyl hydroxylamine is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-fluorobenzyl)-5-hydroxy-1,3-oxazole-4-carboxylate. The final step involves the reaction of ethyl 2-(4-fluorobenzyl)-5-hydroxy-1,3-oxazole-4-carboxylate with phenethylamine to form this compound.
Applications De Recherche Scientifique
The 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. The compound has been studied in various animal models for its potential in treating various diseases such as chronic pain, anxiety, depression, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-13(14-5-3-2-4-6-14)21-19(23)12-17-11-18(24-22-17)15-7-9-16(20)10-8-15/h2-11,13H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBISKWOQYJSHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

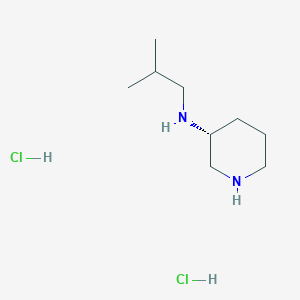
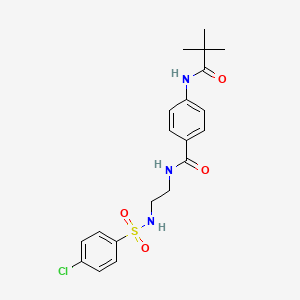
![1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2766395.png)
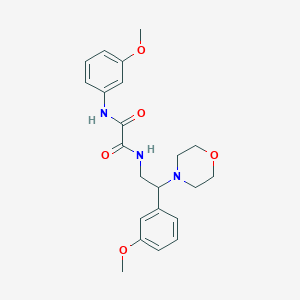
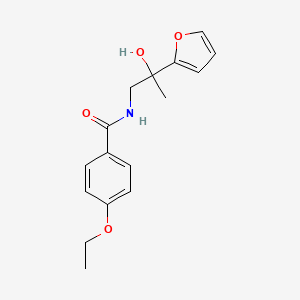
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2766399.png)
![2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride](/img/structure/B2766401.png)
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2766402.png)

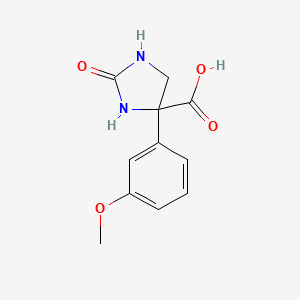


![2-(2-Chlorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2766413.png)
![7-benzyl-1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2766414.png)